Ergokryptin

Description

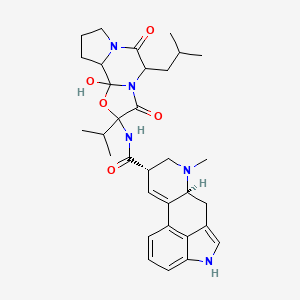

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H41N5O5 |

|---|---|

Molecular Weight |

575.7 g/mol |

IUPAC Name |

(6aS,9S)-N-[2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24-,25?,26?,31?,32?/m0/s1 |

InChI Key |

YDOTUXAWKBPQJW-ILXIDXJESA-N |

Isomeric SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)[C@@H]4CN([C@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

Synonyms |

alpha-ergocryptine ergocryptine ergocryptine citrate, (5'alpha)-isomer ergocryptine mesylate ergocryptine monomethanesulfonate, (5'alpha)-isomer ergocryptine monomethanesulfonate, (5'alpha,8alpha)-isomer ergocryptine phosphate, (5'alpha)-isomer ergocryptine sulfate, (1:1) salt, (5'alpha)-isomer ergocryptine tartrate, (5'alpha)-isomer ergocryptine, (5'alpha(S),8alpha)-isomer ergocryptine, (5'alpha,8alpha)-isomer ergokryptin |

Origin of Product |

United States |

Preparation Methods

Strain Selection and Genetic Optimization

The choice of microbial strain directly impacts alkaloid profile and yield. Patent EP0183739A1 describes the use of Claviceps purpurea strains capable of producing α-ergocryptine as the primary alkaloid, with minimal byproducts like ergometrine. Comparative studies in GB2071651A emphasize the superiority of strain MNG 00186, which generates a mixture enriched in ergocornine (320 µg/ml) and β-ergocryptine (160 µg/ml), alongside α-ergocryptine (60 µg/ml). This strain’s genetic predisposition toward peptide alkaloid synthesis reduces post-fermentation purification costs.

Nutrient Media Composition and Optimization

Fermentation media require precise carbon-to-nitrogen ratios to maximize alkaloid biosynthesis. A representative medium from EP0183739A1 includes:

| Component | Concentration (g/L) | Function |

|---|---|---|

| Sucrose | 100–200 | Carbon source |

| Ammonium sulfate | 6 | Nitrogen source |

| Potassium dihydrogen phosphate | 0.5 | Buffer/pH stabilization |

| Magnesium sulfate heptahydrate | 0.3 | Enzyme cofactor |

| Zinc sulfate heptahydrate | 0.006 | Trace metal catalyst |

Media pH is adjusted to 5.1–5.5 to mimic the natural sclerotial environment of Claviceps. The inclusion of precursors like valine and isoleucine (0.1–0.3 g/100 ml) enhances alkaloid yield by 40–60%, as these amino acids are incorporated into the peptide moiety of ergokryptin.

Fermentation Parameters and Scalability

Aerobic conditions are critical, with oxygen transfer rates maintained at 0.25–0.35 L/min/L of broth. Temperature profoundly affects mycelial growth and alkaloid secretion:

-

24–26°C : Optimal for biomass production and secondary metabolite synthesis.

-

>30°C : Leads to thermal denaturation of lysergyl peptide synthetase, a key enzyme in alkaloid assembly.

Fermentation durations span 6–9 days, with agitation rates of 150–240 RPM ensuring homogeneous nutrient distribution. Post-fermentation, the broth is filtered, and α-ergocryptine is extracted using immiscible organic solvents like methyl isobutyl ketone or dichloromethane, achieving concentrations up to 525 mg/L.

Chemical Modification: Semisynthetic Derivatization

While fermentation yields the natural alkaloid, chemical modifications enable the production of derivatives like 2-bromo-α-ergocryptine, which exhibit enhanced bioactivity.

Bromination of α-Ergocryptine

Patent CA1256103A outlines a novel bromination process using gaseous hydrogen bromide (HBr) dissolved in dimethyl sulfoxide (DMSO). Key reaction parameters include:

-

HBr Concentration : 0.0003–0.0005 mol/mL in DMSO.

-

Stoichiometry : 12 equivalents of HBr per mole of α-ergocryptine.

-

Reaction Time : 15–20 minutes at ambient temperature.

The electrophilic substitution at the C2 position proceeds with >90% regioselectivity, yielding 2-bromo-α-ergocryptine, which is isolated by alkalinization (pH 8–9) and recrystallized from diisopropyl ether. This method avoids side reactions at C12–C13 double bonds, common in classical bromination approaches.

Purification and Analytical Validation

Post-synthetic purification employs a combination of liquid-liquid extraction and chromatographic techniques. High-performance liquid chromatography (HPLC) with UV detection at 310 nm remains the gold standard for quantifying α-ergocryptine and its derivatives, offering a detection limit of 0.1 µg/mL.

Comparative Analysis of Fermentation vs. Semisynthetic Routes

The table below contrasts the two primary production methodologies:

Fermentation dominates industrial settings due to scalability and cost-efficiency, whereas semisynthetic methods are reserved for high-value derivatives.

Q & A

Q. 1.1. What are the established methodologies for synthesizing Ergokryptin in laboratory settings?

Answer: Synthesis protocols for this compound typically involve multi-step organic reactions, such as cyclization or condensation, optimized for yield and purity. Key steps include:

- Literature Review : Cross-reference peer-reviewed protocols (e.g., Journal of Organic Chemistry) to identify common intermediates and catalysts .

- Optimization : Adjust reaction parameters (temperature, solvent polarity) using Design of Experiments (DoE) frameworks to minimize by-products .

- Validation : Confirm purity via HPLC and NMR spectroscopy, adhering to IUPAC guidelines for compound characterization .

Q. 1.2. How should researchers design experiments to assess this compound’s structural stability under varying pH conditions?

Answer:

- Experimental Design : Use buffered solutions (pH 2–12) and incubate this compound samples at controlled temperatures. Monitor degradation via UV-Vis spectroscopy or mass spectrometry .

- Data Interpretation : Apply Arrhenius kinetics to predict shelf-life under physiological conditions .

- Reproducibility : Document all buffer preparation steps and equipment calibration details to ensure replicability .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in published data on this compound’s pharmacological activity?

Answer:

- Data Re-evaluation : Perform meta-analysis using statistical tools (e.g., R or Python) to identify outliers or methodological biases across studies .

- Comparative Studies : Replicate conflicting experiments under standardized conditions (e.g., identical cell lines, dosage regimes) to isolate variables .

- Mechanistic Probes : Use molecular docking simulations to verify if observed discrepancies arise from target-binding variations .

Q. 2.2. What advanced techniques are recommended for elucidating this compound’s interaction with cytochrome P450 enzymes?

Answer:

- In Vitro Assays : Conduct enzyme inhibition studies using human liver microsomes and LC-MS/MS for metabolite quantification .

- Computational Modeling : Apply molecular dynamics (MD) simulations to predict binding affinities and allosteric effects .

- Ethical Compliance : Ensure adherence to institutional guidelines for using human-derived samples .

Q. 2.3. How should researchers address challenges in quantifying this compound’s bioavailability in preclinical models?

Answer:

- Method Selection : Use stable isotope-labeled analogs as internal standards in LC-MS to improve accuracy .

- In Vivo Models : Optimize dosing regimens in rodents via pharmacokinetic (PK) profiling, accounting for interspecies metabolic differences .

- Data Transparency : Publish raw PK curves and statistical code in supplementary materials to facilitate peer validation .

Methodological and Ethical Considerations

Q. 3.1. What frameworks ensure ethical rigor in studies involving this compound and human participants?

Answer:

- Protocol Review : Submit research designs to institutional ethics committees (e.g., ERC) for approval, emphasizing informed consent and data anonymization .

- Risk Mitigation : Include adverse event monitoring plans in clinical trial protocols .

Q. 3.2. How can researchers optimize experimental workflows for high-throughput screening of this compound derivatives?

Answer:

- Automation : Integrate robotic liquid handlers and plate readers for parallelized assays .

- Data Management : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles to curate screening datasets .

Data Analysis and Reporting

Q. 4.1. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Answer:

Q. 4.2. How should conflicting crystallographic data on this compound’s polymorphic forms be reconciled?

Answer:

- Structural Validation : Compare X-ray diffraction patterns with computational predictions (e.g., density functional theory) .

- Peer Collaboration : Share raw diffraction data via repositories like Cambridge Structural Database for independent analysis .

Interdisciplinary Approaches

Q. 5.1. What integrative strategies combine computational and experimental data to predict this compound’s environmental toxicity?

Answer:

- QSAR Modeling : Develop quantitative structure-activity relationship models using open-source tools like KNIME .

- Ecotoxicity Assays : Validate predictions with Daphnia magna or algal growth inhibition tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.